(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane
Overview
Description
(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectral Analysis : Kolehmainen et al. (1997) conducted a complete spectral analysis of the 1H NMR spectrum of β-pinene. This study provided insights into the molecular structure and conformations of β-pinene, aiding in its identification and characterization in various contexts (Kolehmainen, Laihia, Laatikainen, Vepsäläinen, Niemitz, & Suontamo, 1997).
Stereochemistry Research : Cameron et al. (1994) investigated the stereochemistry of camphene-1-carboxylic acid, which is structurally related to β-pinene. Their findings provided evidence for the migration preferences of certain molecular groups during chemical reactions, offering deeper understanding of stereochemical properties (Cameron, Jochem, Morris, & Maguire, 1994).
Synthesis of Anti-Parkinson Drugs : Demidova et al. (2014) developed a novel method for synthesizing an intermediate compound, valuable in the synthesis of potential anti-Parkinson drugs, from a derivative of β-pinene. This demonstrates its role in the development of pharmaceutical compounds (Demidova, Ardashov, Simakova, Simakova, Volcho, Salakhutdinov, & Murzin, 2014).
Liquid-Liquid Equilibria Studies : Huang et al. (2011) measured the mutual solubility and liquid-liquid equilibrium of mixtures containing β-pinene. This research is crucial for understanding the physical properties and potential applications of β-pinene in various industrial processes (Huang, Chen, Wang, & Wang, 2011).
NMR Crystallography : Jaworska et al. (2012) conducted a comprehensive NMR crystallography comparative study of chiral compounds derived from β-pinene. This research contributes to the field of solid-state chemistry, particularly in understanding the molecular structure and dynamics of these compounds (Jaworska, Pawlak, Kruszyński, Ćwiklińska, & Krzemiński, 2012).
Ozonolysis Reactions : Oliveira and Bauerfeldt (2015) studied the ozone-initiated oxidation reactions of β-pinene and other monoterpenes. This research is significant in understanding the atmospheric reactions and environmental impact of these compounds (Oliveira & Bauerfeldt, 2015).
Properties
IUPAC Name |
(1S)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8?,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARULDDTDQWMU-GKAPJAKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(=C)C1C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC1CCC2=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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